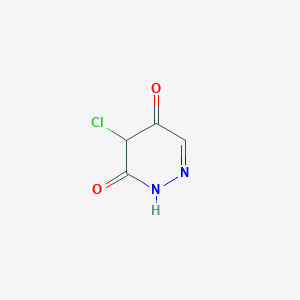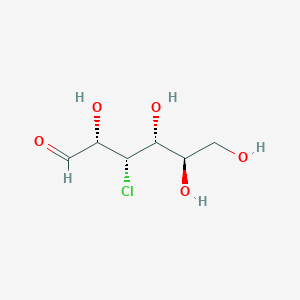
D-Glucose, 3-chloro-3-deoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose, 3-chloro-3-deoxy-: is a synthetic glucose analog with the chemical formula C6H11ClO5 . It is a modified form of D-glucose where the hydroxyl group at the third carbon is replaced by a chlorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucose, 3-chloro-3-deoxy- typically involves the chlorination of D-glucose. One common method includes the use of thionyl chloride as a chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the third carbon position. The process may involve the following steps:
- Protection of hydroxyl groups at positions other than the third carbon.
- Chlorination using thionyl chloride.
- Deprotection to yield the final product .
Industrial Production Methods: Industrial production of D-Glucose, 3-chloro-3-deoxy- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucose, 3-chloro-3-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include thiols, amines, and alkoxides.
Oxidation and Reduction Reactions: Reagents like sodium borohydride for reduction and various oxidizing agents for oxidation are used.
Major Products:
Substitution Reactions: Products include thioglycosides, amino sugars, and alkoxy derivatives.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the glucose analog.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucose, 3-chloro-3-deoxy- is used as a building block in the synthesis of complex carbohydrates and glycomimetics. It serves as a precursor for the preparation of various substituted glucose derivatives .
Biology: In biological research, this compound is used to study glucose metabolism and transport. It acts as an inhibitor of glycolysis, providing insights into metabolic pathways and energy production.
Medicine: D-Glucose, 3-chloro-3-deoxy- has shown potential antiviral properties. It is being investigated for its ability to inhibit viral replication, making it a candidate for the development of antiviral therapies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of D-Glucose, 3-chloro-3-deoxy- involves its interaction with glucose transporters and enzymes involved in glycolysis. By inhibiting these pathways, the compound reduces glucose uptake and glycolytic activity, leading to decreased energy production in cells. This mechanism is particularly relevant in the context of its antiviral and anticancer properties .
Comparación Con Compuestos Similares
2-Deoxy-D-glucose: Another glucose analog that inhibits glycolysis and is used in cancer research and antiviral studies.
3-Deoxyglucosone: A compound involved in the Maillard reaction and studied for its role in aging and diabetes.
Uniqueness: D-Glucose, 3-chloro-3-deoxy- is unique due to the presence of the chlorine atom at the third carbon, which imparts distinct chemical and biological properties. Its ability to selectively inhibit glycolysis and its potential antiviral activity set it apart from other glucose analogs.
Propiedades
Fórmula molecular |
C6H11ClO5 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |
Clave InChI |
JWYWFHQMFHJVRH-SLPGGIOYSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)Cl)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)Cl)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,6R,8R,9R,10S,15R,17R)-8,17-bis(6-aminopurin-9-yl)-12-hydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12354035.png)
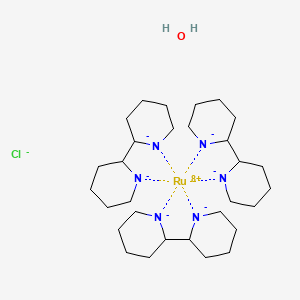

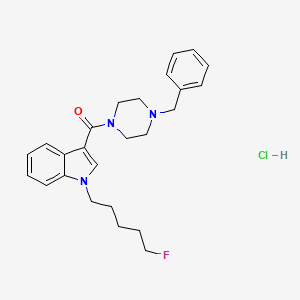
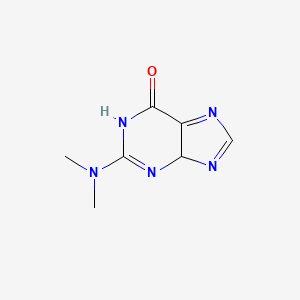
![4-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]quinoline](/img/structure/B12354057.png)
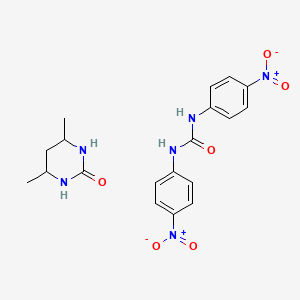

![3-[5-(4-Cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazol-6-yl)methoxy]phenyl]propanoic acid](/img/structure/B12354086.png)
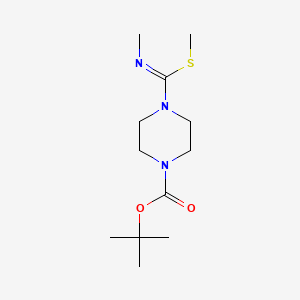
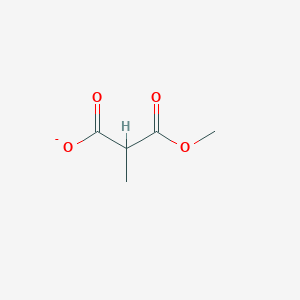
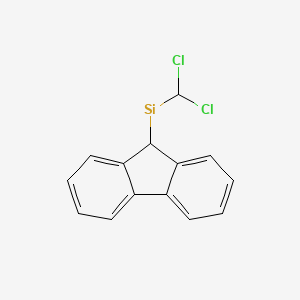
![11-Ketotestosterone-[16,16,17-d3]](/img/structure/B12354106.png)
